molecular formula C21H26N2O4S B4690935 2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B4690935
M. Wt: 402.5 g/mol
InChI Key: KBJZQMOGKYZDRZ-UHFFFAOYSA-N
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Description

Benzothiophene derivatives are a class of heterocyclic compounds that have garnered interest due to their wide range of biological activities and applications in medicinal chemistry. These compounds are characterized by their unique structure, which includes a benzene ring fused to a thiophene ring. This structural motif is a key feature in many pharmacologically active molecules, leading to the synthesis and analysis of various benzothiophene derivatives.

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves multi-step chemical reactions starting from simple precursors. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, showcasing a variety of organic reactions to introduce different functional groups into the benzothiophene framework (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is confirmed using techniques such as IR, 1H NMR, and MS spectral data. Structural analyses reveal the conformation and substitution patterns critical for the biological activity of these compounds. For example, the molecular conformations and supramolecular aggregation modes of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were studied to understand the influence of substituents on the benzamide ring (Sagar et al., 2018).

Chemical Reactions and Properties

Benzothiophene derivatives undergo various chemical reactions, enabling the introduction of diverse functional groups. These reactions are pivotal for modifying the chemical properties of the molecules for specific biological activities. For instance, the synthesis and antimicrobial activity screening of substituted derivatives highlight the chemical versatility and potential pharmacological applications of these compounds (Badne et al., 2011).

properties

IUPAC Name

2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-26-13-7-12-22-20(25)18-15-9-4-6-11-17(15)28-21(18)23-19(24)14-8-3-5-10-16(14)27-2/h3,5,8,10H,4,6-7,9,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJZQMOGKYZDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
2-[(2-methoxybenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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